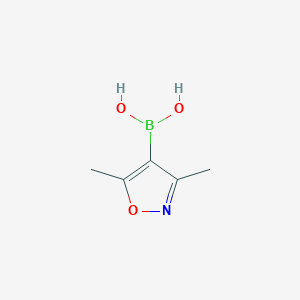

3,5-Dimethylisoxazole-4-boronic acid

Overview

Description

3,5-Dimethylisoxazole-4-boronic acid (CAS: 16114-47-9) is a boronic acid derivative with the molecular formula C₅H₈BNO₃ and an average molecular weight of 140.93 g/mol . It is widely used in Suzuki-Miyaura cross-coupling reactions due to its ability to form carbon-carbon bonds, particularly in pharmaceutical synthesis. Key applications include the preparation of dual CBP/BRD4 inhibitors (e.g., ISOX-DUAL) , BET inhibitors for prostate cancer therapy , and protein kinase C modulators . The compound is commercially available with ≥97% purity and is typically stored under inert conditions to prevent protodeboronation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylisoxazole-4-boronic acid typically involves a multi-step process:

Synthesis of 4-bromo-3,5-dimethyl-1,2-oxazole: This step involves the bromination of 3,5-dimethyl-1,2-oxazole using N-iodosuccinimide in dimethylformamide (DMF) at 75°C.

Formation of the boronic acid: The 4-bromo-3,5-dimethyl-1,2-oxazole is then treated with n-butyllithium at -78°C, followed by the addition of triisopropyl borate. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylisoxazole-4-boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Oxidation: Can be achieved using hydrogen peroxide or other oxidizing agents.

Major Products

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of BET Bromodomains

One of the most notable applications of 3,5-dimethylisoxazole-4-boronic acid is in the development of inhibitors targeting bromodomain and extraterminal (BET) proteins. These proteins are critical in regulating gene expression and are implicated in various cancers. Research has demonstrated that derivatives of this compound can effectively inhibit BET bromodomains, particularly BRD4, which is associated with acute myeloid leukemia (AML). The optimization of these derivatives has shown promising results in cellular studies, exhibiting strong antiproliferative effects on MV4;11 AML cells without general cytotoxicity to other cell lines .

1.2 Anticancer Activity

The compound has been explored for its potential anticancer properties beyond its role as a BET inhibitor. Studies indicate that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells, making them suitable candidates for further development as targeted cancer therapies .

Synthetic Applications

2.1 Cross-Coupling Reactions

This compound serves as a valuable reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's boronic acid functionality allows it to react with various electrophiles under mild conditions, facilitating the construction of diverse molecular architectures .

2.2 Material Science

The compound's unique properties have also led to its application in material science, where it is utilized in the synthesis of functionalized polymers and materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance the performance characteristics of the resulting materials, making them suitable for applications in sensors and electronic devices .

Table 1: Summary of Research Findings on this compound Derivatives

Mechanism of Action

The mechanism of action of 3,5-Dimethylisoxazole-4-boronic acid in biological systems involves its interaction with bromodomains, which are protein modules that recognize acetylated lysine residues on histones. By mimicking acetyl-lysine, this compound can inhibit the binding of bromodomains to histones, thereby affecting gene expression and exhibiting antiproliferative and anti-inflammatory properties .

Comparison with Similar Compounds

3,5-Dimethylisoxazole-4-boronic Acid Pinacol Ester

The pinacol ester derivative (CAS: 832114-00-8, molecular formula C₁₁H₁₈BNO₃, molecular weight 223.08 g/mol) is a stabilized boronate ester form of the parent boronic acid. Below is a comparative analysis:

Reactivity and Stability

- Boronic Acid : Prone to protodeboronation under aqueous or basic conditions, leading to variable reaction yields. For example, in the synthesis of ISOX-DUAL, the boronic acid achieved a 62% yield under PdCl₂(dppf)·DCM catalysis with Cs₂CO₃ .

- Pinacol Ester : Enhanced stability due to protection of the boronic acid group. In optimized Suzuki couplings, the pinacol ester achieved yields up to 94% under similar conditions (PdCl₂(dppf)·DCM, K₃PO₄) . This stability makes it preferable for high-throughput and industrial applications .

Reaction Conditions

| Compound | Catalyst System | Base | Solvent System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Boronic Acid | PdCl₂(dppf)·DCM | Cs₂CO₃ | Dioxane/H₂O | 32–62 | |

| Pinacol Ester | PdCl₂(dppf)·DCM | K₃PO₄ | Dioxane/H₂O | 73–94 |

Commercial Availability and Handling

- The boronic acid is widely available but requires careful handling to avoid decomposition .

- The pinacol ester is marketed as a high-purity reagent (≥98%) with improved shelf life, making it advantageous for large-scale syntheses .

Other Boronic Acid Derivatives

- Solubility : this compound is sparingly soluble in water but dissolves well in polar aprotic solvents like DMSO and DMF .

- Synthetic Flexibility: Unlike simpler boronic acids (e.g., phenylboronic acid), the isoxazole ring in this compound introduces steric and electronic effects that influence coupling efficiency. For instance, its use in coupling with 3-bromoquinoline required precise optimization of precatalyst systems (e.g., Pd(OAc)₂ with PPh₃) .

Key Research Findings

Optimization Studies

Biological Activity

3,5-Dimethylisoxazole-4-boronic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cancer therapy and epigenetic regulation. This article explores its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure that contributes to its biological activity. The boronic acid functionality allows it to participate in various chemical reactions, notably the Suzuki-Miyaura coupling reaction, which is pivotal in synthesizing complex organic molecules. Its molecular formula is with a molecular weight of 223.08 g/mol .

The compound acts primarily as an acetyl-lysine mimic , allowing it to bind selectively to bromodomains, which are protein domains that recognize acetylated lysines on histones. This interaction is crucial for regulating gene transcription and has implications in cancer therapy. The 3,5-dimethylisoxazole moiety has been identified as a potent bioisostere of acetyl-lysine (KAc), effectively displacing acetylated histone-mimicking peptides from bromodomains .

Inhibitory Effects on BRD4

BRD4 (Bromodomain-containing protein 4) plays a vital role in regulating gene expression linked to cancer progression. Studies have demonstrated that derivatives of 3,5-dimethylisoxazole exhibit significant inhibitory effects on BRD4:

- Compound 22 , a dimer derived from 3,5-dimethylisoxazole, showed an IC50 of 162 nM against colorectal cancer cells (HCT116), indicating strong antiproliferative activity .

- The compound also modulated apoptosis pathways by down-regulating c-MYC and up-regulating HEXIM1 expression.

Selectivity and Binding Affinity

Research has shown that the selectivity of 3,5-dimethylisoxazole derivatives can be enhanced through structural modifications. For instance:

- Substituted compounds have been designed to selectively inhibit either BRD4 or CREBBP (CREB-binding protein), with binding affinities reported in the low micromolar range .

- X-ray crystallography studies revealed that the compound forms critical hydrogen bonds with conserved residues within the bromodomain binding pocket, confirming its role as an effective KAc mimic .

Data Table: Biological Activity Summary

| Compound | Target | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 22 | BRD4 | 162 | Inhibits proliferation; modulates apoptosis |

| Compound 14 | BRD4 | 32 | Selective inhibition; structural optimization |

| Compound 28 | BRD4 | <2.1 | Enhanced binding through linker modifications |

Q & A

Q. Basic: What are the standard synthetic protocols for preparing 3,5-dimethylisoxazole-4-boronic acid and its derivatives in cross-coupling reactions?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. A representative method involves using PdCl₂(dppf)·DCM as a catalyst, Cs₂CO₃ as a base, and a solvent system of dioxane/water at 100°C for 16 hours (62% yield) . For derivatives like the pinacol ester, coupling conditions may include KOtBu in DMA at 60°C for 2 hours, with yields varying based on steric and electronic effects of substrates . Key considerations include boronic acid/ester stability and catalyst loading to minimize side reactions.

Q. Basic: Which analytical techniques are critical for characterizing this compound and verifying purity?

Standard characterization includes:

- Melting point determination (e.g., light-yellow powder with m.p. 141–143°C observed in related triazole derivatives) .

- NMR spectroscopy for structural confirmation (e.g., singlet peaks for methyl groups in the isoxazole ring) .

- GC/HPLC purity analysis (>98% purity as per commercial standards) .

- IR spectroscopy to detect functional groups (e.g., CO bands at ~1710 cm⁻¹ for related isoxazole derivatives) .

Q. Advanced: How can researchers optimize Suzuki-Miyaura coupling efficiency using this boronic acid under varying catalytic systems?

Optimization strategies include:

- Catalyst selection : PdCl₂(dppf)·DCM outperforms other catalysts in coupling reactions with aryl halides, achieving 62% yield .

- Solvent systems : THF/water mixtures with DBU as a base enhance yields compared to dioxane/water in specific cases .

- Parameter screening : Bayesian optimization frameworks (e.g., Web-BO) can systematically explore variables like temperature, catalyst loading, and stoichiometry to maximize yield .

- Substrate compatibility : Electron-deficient aryl halides typically show higher reactivity with this boronic acid .

Q. Advanced: What are the stability and handling protocols for this compound, given its boronic acid functionality?

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the boronic acid group .

- Solubility : Prefer polar aprotic solvents (DMSO, DMF) for reactions, as ethanol/water mixtures may induce precipitation .

- Safety : While classified as non-hazardous under GHS, use standard lab PPE (gloves, goggles) due to potential irritancy (Xi hazard code) .

Q. Advanced: How can computational methods improve the design of derivatives for biological applications?

- Ligand-receptor modeling : Derivatives of 3,5-dimethylisoxazole act as acetyl-lysine mimetics in bromodomain interactions. Docking studies (e.g., with BRD4) guide substitutions to enhance binding affinity .

- QSAR analysis : Correlate electronic parameters (Hammett constants) of substituents with bioactivity to prioritize synthetic targets .

- Multi-objective optimization : Combine yield and biological activity metrics using platforms like Web-BO to balance synthetic feasibility and efficacy .

Q. Advanced: How to resolve contradictions in catalytic efficiency across different studies?

Discrepancies in yields (e.g., 33% vs. 62% in similar reactions) often arise from:

- Base selection : Cs₂CO₃ vs. KOtBu can alter reaction pathways by modulating palladium coordination .

- Solvent effects : Water content in dioxane/water systems impacts boronic acid activation vs. proto-deboronation .

- Catalyst aging : Pre-activation of PdCl₂(dppf)·DCM with reducing agents (e.g., Na₂S₂O₄) may improve turnover in stubborn cases .

Q. Advanced: What strategies mitigate side reactions during derivatization of this compound?

- Protecting groups : Use TBSCl to protect reactive hydroxyl groups during multi-step syntheses, improving regioselectivity .

- Acid scavengers : Additives like TEA or glacial acetic acid suppress undesired azo coupling or dimerization .

- Stepwise functionalization : Prioritize boronic acid coupling before introducing sensitive substituents (e.g., amino groups) to avoid interference .

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BNO3/c1-3-5(6(8)9)4(2)10-7-3/h8-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIFZCPZIRQDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(ON=C1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370237 | |

| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16114-47-9 | |

| Record name | 3,5-Dimethylisoxazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.